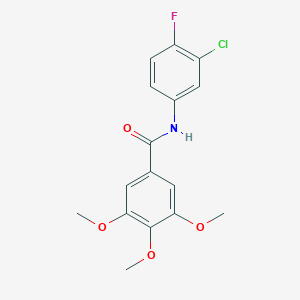![molecular formula C18H17NO6 B291731 Dimethyl 5-[(4-methoxybenzoyl)amino]isophthalate](/img/structure/B291731.png)
Dimethyl 5-[(4-methoxybenzoyl)amino]isophthalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 5-[(4-methoxybenzoyl)amino]isophthalate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of Dimethyl 5-[(4-methoxybenzoyl)amino]isophthalate is not fully understood. However, it has been suggested that the compound may induce cell death in cancer cells by causing DNA damage and inhibiting cell proliferation.
Biochemical and Physiological Effects:
Dimethyl 5-[(4-methoxybenzoyl)amino]isophthalate has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit cell proliferation, and cause DNA damage. It has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Dimethyl 5-[(4-methoxybenzoyl)amino]isophthalate in lab experiments is its fluorescent properties, which make it useful as a probe for the detection of DNA damage and oxidative stress. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for the use of Dimethyl 5-[(4-methoxybenzoyl)amino]isophthalate in scientific research. One direction is to further investigate its potential as a drug candidate for the treatment of cancer, as it has shown promising anticancer activity in vitro. Another direction is to explore its potential as a fluorescent probe for the detection of DNA damage and oxidative stress in cells. Additionally, further studies are needed to fully understand its mechanism of action and its potential physiological effects.
Synthesemethoden
The synthesis of Dimethyl 5-[(4-methoxybenzoyl)amino]isophthalate involves the reaction of dimethyl isophthalate with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction results in the formation of the desired product, which can be purified using recrystallization or chromatography techniques.
Wissenschaftliche Forschungsanwendungen
Dimethyl 5-[(4-methoxybenzoyl)amino]isophthalate has been studied for its potential applications in various scientific research fields. It has been used as a fluorescent probe for the detection of DNA damage and oxidative stress in cells. It has also been investigated as a potential drug candidate for the treatment of cancer, as it has shown promising anticancer activity in vitro.
Eigenschaften
Molekularformel |
C18H17NO6 |
|---|---|
Molekulargewicht |
343.3 g/mol |
IUPAC-Name |
dimethyl 5-[(4-methoxybenzoyl)amino]benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C18H17NO6/c1-23-15-6-4-11(5-7-15)16(20)19-14-9-12(17(21)24-2)8-13(10-14)18(22)25-3/h4-10H,1-3H3,(H,19,20) |
InChI-Schlüssel |
WVUNMOMYPPIEIP-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![N-(4-bromo-2-methylphenyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B291659.png)
![Dimethyl 2-[(2-iodobenzoyl)amino]terephthalate](/img/structure/B291661.png)




